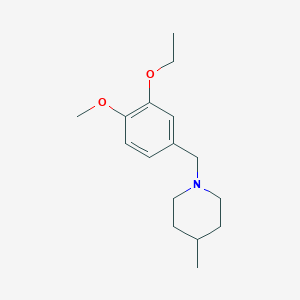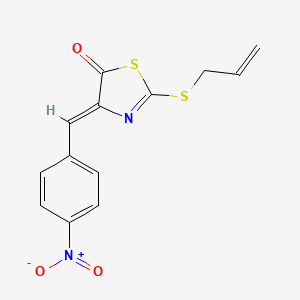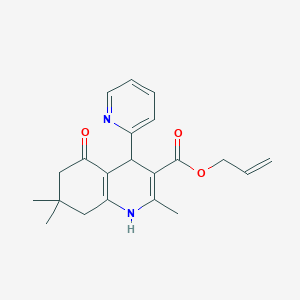![molecular formula C19H24N2O8S2 B4979215 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate](/img/structure/B4979215.png)
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate, also known as PBT2, is a small molecule drug that has shown promising results in scientific research. It is a member of the benzothiazole family of compounds and has been studied extensively for its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate is not fully understood, but it is believed to involve the chelation of metal ions, such as copper and zinc, which play a role in the formation of toxic protein aggregates in various neurodegenerative diseases. 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to bind to these metal ions and prevent their interaction with the toxic proteins, thereby reducing their aggregation and toxicity.
Biochemical and Physiological Effects:
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have several biochemical and physiological effects in various disease models. It has been shown to reduce the levels of toxic protein aggregates, such as beta-amyloid and huntingtin protein, in the brain. It has also been shown to improve cognitive and motor function in animal models of Alzheimer's and Huntington's disease, respectively. Additionally, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One of the main advantages of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate for lab experiments is its ability to cross the blood-brain barrier, which allows it to target the brain directly and potentially improve therapeutic outcomes. Additionally, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to have low toxicity and good tolerability in animal models, which makes it a promising candidate for clinical trials. However, one of the limitations of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
将来の方向性
There are several future directions for research on 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate. One potential area of exploration is its potential use in other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to understand the exact mechanism of action of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate and to optimize its dosing and administration for clinical use. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate in humans and to determine its potential as a therapeutic agent for neurodegenerative diseases.
合成法
The synthesis of 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate involves the reaction of 2-mercaptobenzothiazole with 3-chloropropylpiperidine, followed by the addition of diethyl oxalate. The resulting product is then purified through recrystallization to obtain 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate in its pure form.
科学的研究の応用
2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and prion diseases. In Alzheimer's disease, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the levels of toxic beta-amyloid plaques in the brain and improve cognitive function in animal models. In Huntington's disease, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the accumulation of toxic huntingtin protein aggregates in the brain and improve motor function in animal models. In prion diseases, 2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate has been shown to reduce the levels of abnormal prion protein and improve survival in animal models.
特性
IUPAC Name |
oxalic acid;2-(3-piperidin-1-ylpropylsulfanyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S2.2C2H2O4/c1-4-9-17(10-5-1)11-6-12-18-15-16-13-7-2-3-8-14(13)19-15;2*3-1(4)2(5)6/h2-3,7-8H,1,4-6,9-12H2;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBFEBKYLRSDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCSC2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-fluorophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4979160.png)
![N-(2-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4979173.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B4979176.png)
![7-amino-5-(2,4-dimethoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4979177.png)

![8-[2-(2-chloro-5-methylphenoxy)ethoxy]quinoline](/img/structure/B4979191.png)

![methyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4979212.png)
![8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4979214.png)
![N-(2,3-dichlorophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4979223.png)
![3-(dimethylamino)-1-[4-(4-pentylcyclohexyl)phenyl]-1-propanone hydrochloride](/img/structure/B4979228.png)

